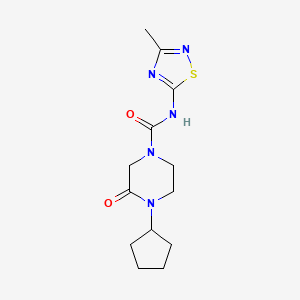![molecular formula C23H26N4O B5903672 N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5903672.png)
N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine, also known as BCPM, is a novel compound that has gained significant attention in the scientific community due to its potential in various applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine can inhibit the growth and proliferation of cancer cells, reduce the accumulation of amyloid-beta plaques in the brain, and reduce oxidative stress and inflammation in the heart. In vivo studies have shown that N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine can reduce tumor growth in animal models of cancer, improve cognitive function in animal models of Alzheimer's disease, and improve cardiac function in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine in lab experiments is its potency and selectivity. N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine has been shown to have potent anti-cancer, neuroprotective, and cardioprotective effects, making it an attractive candidate for further research. Additionally, N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine is relatively easy to synthesize, making it readily available for laboratory use. However, one of the limitations of using N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine to minimize any potential toxic effects.
Direcciones Futuras
There are several future directions for N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine research. One area of interest is the development of N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine as a therapeutic agent for cancer, Alzheimer's disease, and cardiovascular disease. Further studies are needed to determine the optimal dosage, administration, and safety of N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine in humans. Another area of interest is the identification of the molecular targets of N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine. Further studies are needed to determine the precise mechanism of action of N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine and its interactions with various signaling pathways. Additionally, the development of novel analogs of N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trichloropyrimidine with benzylamine to form 2-benzylamino-4,6-dichloropyrimidine. The second step involves the reaction of 2-benzylamino-4,6-dichloropyrimidine with cyclopropyl(2-methoxybenzyl)amine to form N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine.
Aplicaciones Científicas De Investigación
N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine has been extensively studied for its potential in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain. Additionally, N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propiedades
IUPAC Name |
N-benzyl-5-[[cyclopropyl-[(2-methoxyphenyl)methyl]amino]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-28-22-10-6-5-9-20(22)17-27(21-11-12-21)16-19-14-25-23(26-15-19)24-13-18-7-3-2-4-8-18/h2-10,14-15,21H,11-13,16-17H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQKEXJMKLAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CN=C(N=C2)NCC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxamide](/img/structure/B5903592.png)

![N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B5903616.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea](/img/structure/B5903631.png)
![2-(2,5-dimethylphenoxy)-N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N-methylpropanamide](/img/structure/B5903633.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903645.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5903647.png)
![N~2~-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B5903659.png)
![N,N-dimethyl-4-{[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}aniline](/img/structure/B5903667.png)
![N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5903679.png)
![2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B5903681.png)
![N-[3-(3-ethylphenoxy)propyl]-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5903701.png)
![(1R,9aR)-1-{[3-(2-thienyl)-1H-pyrazol-1-yl]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5903708.png)